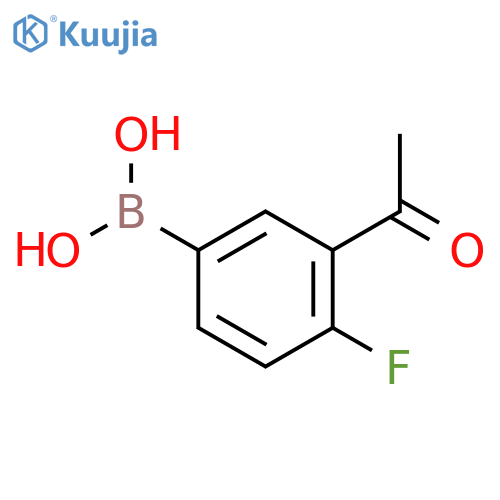Cas no 850198-68-4 (3-Acetyl-4-fluorophenylboronic acid)

850198-68-4 structure
商品名:3-Acetyl-4-fluorophenylboronic acid
CAS番号:850198-68-4
MF:C8H8BFO3
メガワット:181.956726074219
MDL:MFCD10696641
CID:838899
PubChem ID:54758867
3-Acetyl-4-fluorophenylboronic acid 化学的及び物理的性質
名前と識別子
-
- Boronic acid, B-(3-acetyl-4-fluorophenyl)-
- (3-Acetyl-4-fluorophenyl)boronic acid
- 3-Acetyl-4-fluorophenylboronic acid
- Boronic acid, (3-acetyl-4-fluorophenyl)-
- SCHEMBL4847318
- CS-0174296
- AKOS006304109
- (3-Acetyl-4-fluorophenyl)boronicacid
- AB57823
- AM90136
- EN300-7377575
- DTXSID90716582
- BS-25908
- MFCD10696641
- A863822
- 850198-68-4
- SLTQXKDHZMXMNR-UHFFFAOYSA-N
- E90373
-
- MDL: MFCD10696641
- インチ: InChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3
- InChIKey: SLTQXKDHZMXMNR-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=C(C=CC(=C1)B(O)O)F
計算された属性
- せいみつぶんしりょう: 182.05500
- どういたいしつりょう: 182.0550524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53000
- LogP: -0.29190
3-Acetyl-4-fluorophenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7377575-1.0g |
(3-acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 1.0g |
$528.0 | 2023-07-06 | ||
| Fluorochem | 209873-5g |
3-Acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 95% | 5g |
£1025.00 | 2022-03-01 | |
| abcr | AB309830-250 mg |
3-Acetyl-4-fluorophenylboronic acid; 98% |
850198-68-4 | 250mg |
€246.00 | 2023-04-26 | ||
| Fluorochem | 209873-250mg |
3-Acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 95% | 250mg |
£150.00 | 2022-03-01 | |
| Enamine | EN300-7377575-0.5g |
(3-acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 0.5g |
$507.0 | 2023-07-06 | ||
| Enamine | EN300-7377575-2.5g |
(3-acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 2.5g |
$1034.0 | 2023-07-06 | ||
| A2B Chem LLC | AD95144-250mg |
3-Acetyl-4-fluorophenylboronic acid |
850198-68-4 | 97% | 250mg |
$132.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244966-10g |
(3-Acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 98% | 10g |
¥12960.00 | 2024-07-28 | |
| Enamine | EN300-7377575-10.0g |
(3-acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 10.0g |
$2269.0 | 2023-07-06 | ||
| A2B Chem LLC | AD95144-10g |
3-Acetyl-4-fluorophenylboronic acid |
850198-68-4 | 98% | 10g |
$662.00 | 2024-04-19 |
3-Acetyl-4-fluorophenylboronic acid 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
850198-68-4 (3-Acetyl-4-fluorophenylboronic acid) 関連製品
- 870778-95-3(3-Acetyl-2-fluorophenylboronic acid)
- 481725-35-3(4-acetyl-3-fluorophenylboronic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 68551-17-7(Isoalkanes, C10-13)
- 13769-43-2(potassium metavanadate)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:850198-68-4)3-Acetyl-4-fluorophenylboronic acid

清らかである:99%/99%
はかる:5g/10g
価格 ($):593.0/1184.0